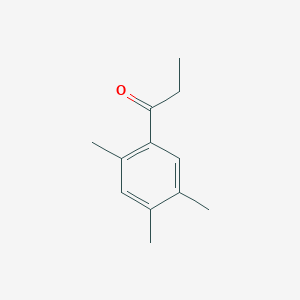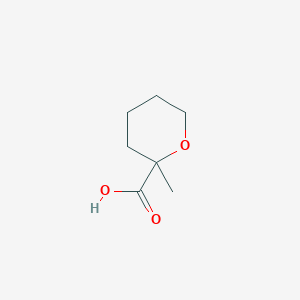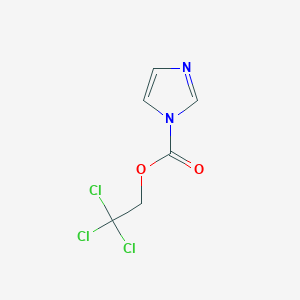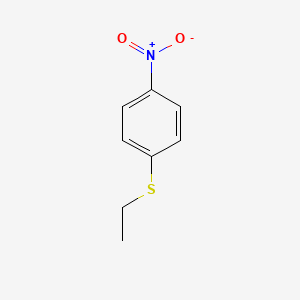
2-メチルオキサゾール-4-カルボン酸メチル
概要
説明
Methyl 2-methyloxazole-4-carboxylate, also known as 2-Methyloxazole-4-carboxylic acid methyl ester, is a heterocyclic compound with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol . This compound is characterized by a five-membered oxazole ring, which is a common structural motif in many biologically active molecules and pharmaceuticals .
科学的研究の応用
Methyl 2-methyloxazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of fine chemicals and specialty materials
生化学分析
Biochemical Properties
Methyl 2-methyloxazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can lead to changes in the enzyme’s activity, either enhancing or inhibiting their function. Additionally, Methyl 2-methyloxazole-4-carboxylate can bind to specific protein receptors, altering their conformation and affecting downstream signaling pathways .
Cellular Effects
The effects of Methyl 2-methyloxazole-4-carboxylate on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, Methyl 2-methyloxazole-4-carboxylate can activate signaling pathways that lead to increased cell proliferation and survival. Conversely, in other cell types, it may induce apoptosis or programmed cell death. These effects are mediated through its interaction with key signaling molecules and transcription factors .
Molecular Mechanism
At the molecular level, Methyl 2-methyloxazole-4-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, Methyl 2-methyloxazole-4-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 2-methyloxazole-4-carboxylate in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that Methyl 2-methyloxazole-4-carboxylate is relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure may lead to transient changes in cell signaling and metabolism, while long-term exposure can result in more sustained effects, including alterations in gene expression and cellular phenotype .
Dosage Effects in Animal Models
The effects of Methyl 2-methyloxazole-4-carboxylate vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. For instance, low doses of Methyl 2-methyloxazole-4-carboxylate may enhance metabolic activity and improve overall health in animal models. In contrast, high doses can induce toxicity, leading to adverse effects such as organ damage, altered behavior, and even mortality. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies .
Metabolic Pathways
Methyl 2-methyloxazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions. These metabolic pathways are crucial for the compound’s bioavailability and overall biological activity. Additionally, Methyl 2-methyloxazole-4-carboxylate can influence the levels of key metabolites, thereby modulating cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of Methyl 2-methyloxazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target cells and tissues. For example, certain membrane transporters can actively transport Methyl 2-methyloxazole-4-carboxylate across cell membranes, ensuring its efficient delivery to intracellular compartments. Additionally, binding proteins can sequester the compound in specific cellular regions, influencing its local concentration and activity .
Subcellular Localization
Methyl 2-methyloxazole-4-carboxylate exhibits specific subcellular localization patterns, which are essential for its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and chromatin structure. These subcellular localization patterns are critical for the compound’s biological effects .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-methyloxazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyl-4-nitrobenzoic acid with methanol in the presence of a dehydrating agent can yield the desired product .
Industrial Production Methods: In industrial settings, the production of methyl 2-methyloxazole-4-carboxylate often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
化学反応の分析
Types of Reactions: Methyl 2-methyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .
作用機序
The mechanism of action of methyl 2-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. The exact mechanism depends on the specific application and the biological system in which the compound is used .
類似化合物との比較
- 2-Methyloxazole-4-carboxylic acid
- Methyl 2-chlorooxazole-4-carboxylate
- Ethyl 2-methylthiazole-4-carboxylate
- Methyl 2-bromo-4-oxazolecarboxylate
Comparison: Methyl 2-methyloxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
methyl 2-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBUIANVONUUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445935 | |
| Record name | methyl 2-methyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85806-67-3 | |
| Record name | methyl 2-methyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methyl-1,3-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)











![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)
